Home > Products > Screening Compounds P105148 > flotufolastat F18 gallium
flotufolastat F18 gallium -

flotufolastat F18 gallium

Catalog Number: EVT-10992763
CAS Number:
Molecular Formula: C63H96FGaN12O25Si
Molecular Weight: 1537.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flotufolastat F-18 gallium is an (18)F radiopharmaceutical which is used as a radioactive diagnostic agent for positron emission tomography (PET) of prostate-specific membrane antigen positive lesions in men with prostate cancer. It has a role as a radioactive imaging agent. It is a gallium molecular entity and a (18)F radiopharmaceutical. It contains a flotufolastat F-18(9-).
Overview

Flotufolastat F-18 gallium is a radiopharmaceutical agent specifically designed for positron emission tomography (PET) imaging. It is primarily utilized for visualizing prostate-specific membrane antigen (PSMA)-positive lesions in patients with prostate cancer. The compound is characterized by its ability to bind to the PSMA, which is overexpressed in prostate cancer cells, facilitating accurate diagnostic imaging.

Source and Classification

Flotufolastat F-18 gallium is classified as a diagnostic radiopharmaceutical. It is produced using fluorine-18, a radioactive isotope that emits positrons, enabling its detection through PET imaging. The compound has been approved by the Food and Drug Administration for clinical use, particularly in men with suspected metastatic prostate cancer who are candidates for definitive therapy or those with biochemical recurrence based on serum prostate-specific antigen levels .

Synthesis Analysis

Methods and Technical Details

The synthesis of flotufolastat F-18 gallium involves several steps:

  1. Preparation of the Precursor: The synthesis begins with the preparation of a precursor that contains a gallium complex, which is essential for the radiolabeling process.
  2. Radiolabeling: Fluorine-18 is introduced to the precursor under controlled conditions to form the final product. This step typically involves heating and using specific solvents to ensure optimal yield.
  3. Purification: After synthesis, flotufolastat F-18 gallium is purified using high-performance liquid chromatography to remove any unreacted precursors or byproducts.
  4. Quality Control: The final product undergoes rigorous testing to confirm its identity, purity, and radioactivity before it can be used in clinical settings .
Molecular Structure Analysis

Structure and Data

Flotufolastat F-18 gallium has a complex molecular structure characterized by its gallate complex, which includes a DOTAGA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) moiety that chelates the gallium ion. The chemical formula of flotufolastat F-18 gallium is C63H99FN12O25SiC_{63}H_{99}FN_{12}O_{25}Si, with a molecular weight of approximately 1470.63 g/mol .

The structure can be represented as follows:

Flotufolastat F 18 gallium structure\text{Flotufolastat F 18 gallium structure}

This structure allows for effective binding to PSMA and facilitates the imaging process during PET scans.

Chemical Reactions Analysis

Reactions and Technical Details

In its application as a radiopharmaceutical, flotufolastat F-18 gallium undergoes specific chemical reactions upon administration:

  1. Binding Reaction: Once injected into the bloodstream, flotufolastat F-18 gallium binds selectively to PSMA on prostate cancer cells through non-covalent interactions.
  2. Metabolic Pathways: After binding, the compound may undergo internalization into the cancer cells, leading to accumulation within tumors while being cleared from normal tissues.
  3. Excretion: Flotufolastat F-18 gallium is primarily excreted via urine, with approximately 15% of the administered activity excreted within 4.5 hours post-injection .
Mechanism of Action

Process and Data

The mechanism of action of flotufolastat F-18 gallium involves several key steps:

  1. Administration: The compound is administered intravenously.
  2. Targeting PSMA: Flotufolastat F-18 gallium targets PSMA-expressing cells in prostate tumors.
  3. Internalization and Imaging: After binding to PSMA, the compound is internalized into the cell, allowing for localization within tumors. The emitted positrons from fluorine-18 produce gamma rays detectable by PET scanners, providing images of tumor locations and sizes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flotufolastat F-18 gallium exhibits several notable physical and chemical properties:

  • Appearance: It is presented as a sterile, non-pyrogenic solution.
  • pH Range: The pH is typically adjusted between 4 and 6.
  • Half-life: Fluorine-18 has a half-life of approximately 109.8 minutes, which allows for effective imaging within a limited time frame post-injection.
  • Radiation Emission: The principal emissions include positrons and gamma photons at energies of approximately 511 keV .
Applications

Scientific Uses

Flotufolastat F-18 gallium has significant applications in clinical diagnostics:

  1. Prostate Cancer Imaging: It is primarily used for detecting recurrent prostate cancer lesions in patients with elevated prostate-specific antigen levels.
  2. Therapeutic Monitoring: The compound aids in monitoring treatment responses in patients undergoing therapy for prostate cancer.
  3. Research Applications: Ongoing studies are evaluating its effectiveness compared to other imaging agents in various clinical scenarios involving prostate cancer .
Biochemical Characterization of Prostate Specific Membrane Antigen-Targeting Molecular Architecture

Structural Composition and Radiochemistry

Flotufolastat F18 gallium, systematically designated as fluorine-18 radiohybrid prostate-specific membrane antigen-7.3 (¹⁸F-rhPSMA-7.3), is a synthetic small molecule with the molecular formula C₆₃H₉₉FN₁₂O₂₅Si and a monoisotopic mass of 1469.66 g/mol [2] [7]. Its architecture integrates:

  • A radiohybrid pharmacophore: Combines a prostate-specific membrane antigen-targeting motif covalently bound to a silicon-fluoride acceptor (SiFA) complex labeled with fluorine-18 (¹⁸F), alongside a non-radioactive gallium-chelated DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) moiety [6]. This dual-functionality enables potential theranostic applications where the DOTAGA complex can alternatively incorporate beta- or alpha-emitting radiometals for therapy [6] [8].
  • Diastereoisomeric purity: As a single diastereoisomer of ¹⁸F-rhPSMA-7, flotufolastat F18 gallium exhibits optimized pharmacokinetics due to stereochemical homogeneity, enhancing tumor-to-background contrast [6] [7].

Table 1: Molecular Characteristics of Flotufolastat F18 Gallium

PropertySpecification
Chemical FormulaC₆₃H₉₉FN₁₂O₂₅Si
Molecular Weight1470.63 g/mol
IsotopeFluorine-18 (t₁/₂ = 109.8 minutes)
ChelatorDOTAGA complex with non-radioactive gallium
PSMA Binding MoietyGlu-urea-Lys pharmacophore

Prostate Specific Membrane Antigen Binding Mechanism

Flotufolastat F18 gallium binds with high affinity to prostate-specific membrane antigen, a type II transmembrane glycoprotein overexpressed 100-1000-fold in prostate adenocarcinoma cells compared to healthy tissues [2] [6]. Key biochemical interactions include:

  • Active site engagement: The glutamate-urea-lysine motif mimics the natural substrate N-acetylaspartylglutamate (NAAG), competitively inhibiting the prostate-specific membrane antigen enzymatic pocket with a half-maximal inhibitory concentration (IC₅₀) of 4.4 nM [2] [8].
  • Internalization: Upon binding, the ligand-receptor complex undergoes rapid clathrin-mediated endocytosis, concentrating fluorine-18 within malignant cells and enabling sustained signal detection during positron emission tomography imaging [2] [6].

Pharmacokinetic and Biodistribution Properties

Preclinical and clinical biodistribution studies reveal distinct advantages:

  • Rapid plasma clearance: Blood activity decreases by >90% within 60 minutes post-injection, reducing background signal [6] [10].
  • Reno-hepatic excretion: Approximately 15% of administered activity is excreted via urine within 4.5 hours, significantly lower than other prostate-specific membrane antigen agents (e.g., ⁶⁸Ga-PSMA-11 exhibits ~50% urinary excretion) [2] [6]. This minimizes urinary bladder interference, enhancing pelvic lesion detection [6] [10].
  • Target accumulation: Peak tumor uptake occurs at 60–90 minutes, with sustained tumor-to-background ratios >10:1 in prostate-specific membrane antigen-positive lesions [6] [10].

Table 2: Comparative Urinary Excretion of Prostate Specific Membrane Antigen-Tracers

RadiopharmaceuticalUrinary Excretion (4–5 hours post-injection)
Flotufolastat F18 gallium15%
⁶⁸Ga-PSMA-1150–70%
¹⁸F-DCFPyL55–65%
¹⁸F-PSMA-1007<10% (predominantly hepatobiliary)

In Vitro and Preclinical Validation

Flotufolastat F18 gallium was selected from multiple diastereoisomers due to superior biochemical properties:

  • Binding affinity screening: In LNCaP (prostate-specific membrane antigen-positive) cell lines, ¹⁸F-rhPSMA-7.3 demonstrated 40% higher internalization than other isomers at 120 minutes [6] [9].
  • Tumor-to-organ ratios: Preclinical murine xenograft models showed tumor-to-kidney and tumor-to-blood ratios of 4.5 and 35.2, respectively, at 60 minutes post-injection, outperforming first-generation prostate-specific membrane antigen tracers [6] [10].

Properties

Product Name

flotufolastat F18 gallium

IUPAC Name

gallium;(2S)-2-[[(1S)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[[4-[[(5R)-5-carboxylato-5-[[(2R)-2-[[(4S)-4-carboxylato-4-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioate;hydron

Molecular Formula

C63H96FGaN12O25Si

Molecular Weight

1537.3 g/mol

InChI

InChI=1S/C63H99FN12O25Si.Ga/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82;/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101);/q;+3/p-3/t40-,41-,42+,43+,44-,45+;/m1./s1/i64-1;

InChI Key

OJPQWJNFDOFXTN-WRFPGERRSA-K

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CCC(C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)F.[Ga+3]

Isomeric SMILES

[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])NC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)[18F].[Ga+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.